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Compound of Interest

Compound Name: (S)-Volinanserin

Cat. No.: B1684034 Get Quote

(S)-Volinanserin, also known as MDL 100,907, is a potent and highly selective antagonist of

the serotonin 2A (5-HT2A) receptor. Its remarkable affinity and selectivity have established it as

a critical tool in neuroscience research and as a candidate for various therapeutic applications.

This technical guide provides an in-depth overview of the selectivity profile of (S)-Volinanserin,

detailed experimental protocols for its characterization, and a visualization of its primary

signaling pathway.

Quantitative Selectivity Profile
(S)-Volinanserin exhibits sub-nanomolar affinity for the 5-HT2A receptor, with significantly

lower affinity for other serotonin receptor subtypes and various other neurotransmitter

receptors. This high degree of selectivity is crucial for its specific pharmacological effects.

Table 1: Binding Affinity of (S)-Volinanserin for
Serotonin and Other Receptors
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Receptor
Subtype

Species Ki (nM)
Fold
Selectivity vs.
5-HT2A

Reference

5-HT2A Human 0.14 - 0.19 (Kd) - [1]

Rat 0.36 - [2]

Rat 0.56 (KD) - [3]

5-HT1A Rat >10,000 >18,000x [3][4]

5-HT1C (now 5-

HT2C)
Rat >108 >300x [2]

5-HT2C Human - >100x [5]

α1-Adrenergic Rat >108 >300x [2]

Dopamine D2 Rat >108 >300x [2]

Sigma Rat - >100x [6]

Kappa Opioid Human 102.71 ~285x [4]

Mu Opioid Human 132.48 ~368x [4]

Note: Ki values represent the inhibition constant, indicating the concentration of the ligand

required to occupy 50% of the receptors in a competition binding assay. A lower Ki value

signifies higher binding affinity. Kd represents the equilibrium dissociation constant.

Table 2: Functional Antagonist Potency of (S)-
Volinanserin

Assay Cell Line Agonist IC50 (nM) Reference

5-HT-stimulated

inositol

phosphate

accumulation

NIH 3T3 cells

(rat 5-HT2A

receptor)

5-HT Sub-nanomolar [6]
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Note: IC50 represents the concentration of an antagonist that inhibits the response to an

agonist by 50%.

Experimental Protocols
The characterization of (S)-Volinanserin's selectivity profile relies on standardized in vitro

assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability

to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of (S)-Volinanserin for the 5-HT2A receptor.

Materials:

Receptor Source: Membranes prepared from CHO-K1 cells stably transfected with the

human 5-HT2A receptor, or rat cortical homogenates.[3][7]

Radioligand: [3H]MDL 100,907 or [3H]ketanserin.[3][8]

Test Compound: (S)-Volinanserin at various concentrations.

Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 1 µM

Ketanserin).[9]

Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[10]

Filtration System: 96-well filter plates (e.g., GF/C filters presoaked in 0.3%

polyethyleneimine).[10][11]

Scintillation Counter: To measure radioactivity.

Procedure:

Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge

to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.[10] On the
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day of the assay, thaw and resuspend the membranes in the final assay buffer.[10]

Assay Setup: In a 96-well plate, combine the receptor preparation, the radioligand at a fixed

concentration (e.g., 0.5 nM), and varying concentrations of the test compound (S)-
Volinanserin).[3][10]

Incubation: Incubate the plates at 37°C for 15-20 minutes to reach equilibrium.[3][11]

Filtration: Rapidly terminate the binding reaction by vacuum filtration onto the filter plates.

This separates the bound from the free radioligand. Wash the filters with ice-cold wash

buffer.[10]

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a

scintillation counter.[10]

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Determine the IC50 value from the competition curve and calculate the Ki value

using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of

the radioligand and Kd is its dissociation constant.[10]
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Workflow for a typical radioligand binding assay.
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Calcium Mobilization Assay
This functional assay measures a compound's ability to antagonize the downstream signaling

of a Gq-coupled receptor, such as the 5-HT2A receptor.

Objective: To determine the functional potency (IC50) of (S)-Volinanserin in blocking 5-HT-

induced calcium release.

Materials:

Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.[12]

Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent probe.[13]

Agonist: Serotonin (5-HT).

Antagonist: (S)-Volinanserin.

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with HEPES and BSA.[14]

Fluorescence Plate Reader: With automated injection capabilities (e.g., FLIPR).[13]

Procedure:

Cell Seeding: Seed the cells in black-walled, clear-bottom 96-well plates and grow to

confluence.[14]

Dye Loading: Incubate the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay

buffer. The dye will enter the cells and become activated.[14][15]

Antagonist Pre-incubation: Add varying concentrations of (S)-Volinanserin to the wells and

incubate to allow the antagonist to bind to the receptors.[12]

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. The

instrument will inject a fixed concentration of the agonist (5-HT) into the wells while

simultaneously measuring the change in fluorescence intensity over time.[13]
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Data Analysis: The increase in fluorescence corresponds to the rise in intracellular calcium

concentration. Plot the agonist-induced calcium response against the concentration of (S)-
Volinanserin to determine the IC50 value.

5-HT2A Receptor Signaling Pathway
(S)-Volinanserin acts as an antagonist at the 5-HT2A receptor, which is a G protein-coupled

receptor (GPCR) that primarily signals through the Gq/11 pathway.[9][16] Binding of an agonist

(like serotonin) to the receptor initiates a cascade of intracellular events. (S)-Volinanserin
blocks this initiation step.

The key steps in the Gq/11 signaling cascade are:

Receptor Activation: An agonist binds to the 5-HT2A receptor.

G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the

α-subunit of the associated Gq/11 protein.[17]

PLC Activation: The activated Gαq subunit dissociates and activates Phospholipase C

(PLC).[16]

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2)

into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[16]

Downstream Effects:

IP3 binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored

calcium (Ca2+) into the cytoplasm.[16]

DAG remains in the cell membrane and, along with the increased intracellular Ca2+,

activates Protein Kinase C (PKC).[17]

These signaling events lead to a variety of cellular responses.
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The 5-HT2A receptor Gq signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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